2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one
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Overview
Description
2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one is a chemical compound with the molecular formula C6H10O5 It is a derivative of oxane, featuring hydroxyl groups at the 2, 5, and 6 positions, and a hydroxymethyl group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one typically involves the oxidation of suitable precursors. One common method is the oxidation of 2,5-dihydroxy-6-(hydroxymethyl)oxane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Studied for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antioxidant activity by scavenging free radicals or anti-inflammatory effects by inhibiting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-6-(hydroxymethyl)oxane: A precursor in the synthesis of 2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one.
2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-carboxylic acid:
2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-yl acetate: A substituted derivative used in organic synthesis.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H10O5 |
---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one |
InChI |
InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2 |
InChI Key |
UHPMJDGOAZMIID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC(C1=O)O)CO)O |
Origin of Product |
United States |
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